![molecular formula C11H8F3NO2S B3127650 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 338421-06-0](/img/structure/B3127650.png)
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Vue d'ensemble
Description
The compound “4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione” appears to contain a phenyl ring with a trifluoromethyl group attached, and a thiomorpholinedione group. The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to influence the chemical properties of molecules due to the presence of highly electronegative fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring with a trifluoromethyl group attached, and a thiomorpholinedione group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group, for example, is known to influence properties such as polarity, boiling point, and chemical reactivity .Applications De Recherche Scientifique
Electrochemical Sensing and Analysis
The modification of electrode surfaces with selective layers enhances electrochemical signal amplification. ThPhCF₃, when deposited as a polymeric film on a graphite electrode, has been studied for its interaction with synthetic stimulants. Researchers have used techniques like square wave voltammetry and electrochemical impedance spectroscopy to estimate the affinity of ThPhCF₃-modified electrodes for stimulants such as 2-aminoindane, buphedrone, and naphyrone. The presence of the –PhCF₃ group in the film plays a crucial role in recognizing these analytes. ThPhCF₃-modified electrodes exhibit high sensitivity and promise for detecting synthetic stimulants in forensic samples without prior pretreatment .
Drug Discovery and Medicinal Chemistry
ThPhCF₃ derivatives may serve as scaffolds for designing novel drugs. Researchers can explore modifications around the thiomorpholinedione core to enhance bioactivity. Computational studies (in silico) can guide the optimization of ThPhCF₃ analogs for specific targets, such as pain relief or anti-inflammatory activity .
Organic Light-Emitting Diodes (OLEDs)
ThPhCF₃ derivatives have been investigated for their electroluminescent properties. By incorporating these compounds into OLED structures, researchers aim to develop efficient and bright light-emitting devices. The trifluoromethyl group can influence the electronic properties of the material, affecting its emission characteristics .
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl (tfm, -cf3) group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group in other compounds has been associated with various modes of action, including inhibition of certain enzymes and interactions with various receptors .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to affect various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The trifluoromethyl group in other compounds has been associated with improved pharmacokinetic properties, including enhanced metabolic stability and increased lipophilicity, which can improve bioavailability .
Result of Action
Compounds containing the trifluoromethyl group have been associated with various biological effects, depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of many compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUYJJEVAWGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215998 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
CAS RN |
338421-06-0 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




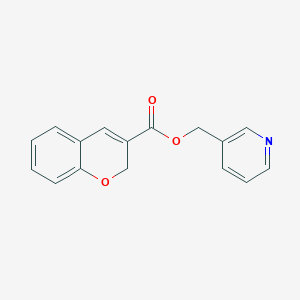


![N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B3127608.png)
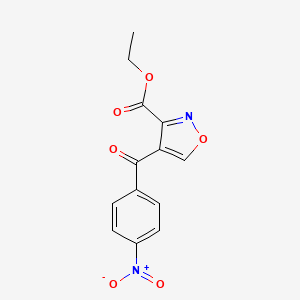

![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)
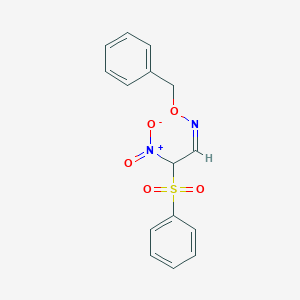
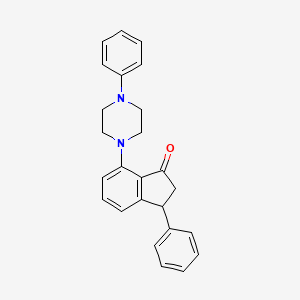
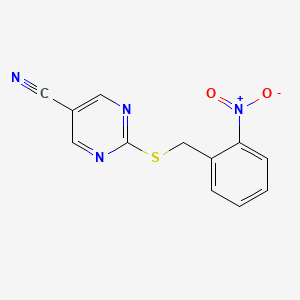

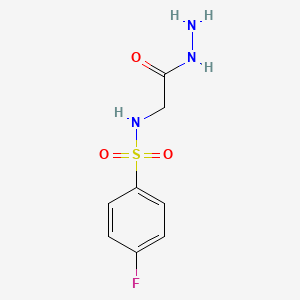
![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)